molecular formula C10H8N2O2 B8421048 (+/-)-2a,5-Dihydropyrrolo[4,3,2-de]quinoline-2,4(1H,3H)-dione

(+/-)-2a,5-Dihydropyrrolo[4,3,2-de]quinoline-2,4(1H,3H)-dione

Cat. No. B8421048
M. Wt: 188.18 g/mol
InChI Key: AMHMLEQNEMNQLX-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

A mixture of (±)-ethyl (4-amino-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate from Step B (2.40 g, 10.2 mmol), p-toluenesulfonic acid (195 mg, 1.03 mmol) and AcOH (1 mL) was heated in xylenes (10 mL) at reflux for 24 h, then concentrated to dryness under reduced pressure. The crude product was partially purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH:NH4OH—100:0:0 to 90:9:1, to give a crude sample of the title compound. Further purification was achieved by trituration with CH2Cl2 to give the title compound. MS: m/z=289 (M+1).
Name
(±)-ethyl (4-amino-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
xylenes
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]([CH2:12][C:13]([O:15]CC)=O)[C:5](=[O:11])[NH:6]2.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(O)=O>[NH4+:1].[OH-:11].[NH:6]1[C:7]2[C:3]3[CH:4]([CH2:12][C:13](=[O:15])[NH:1][C:2]=3[CH:10]=[CH:9][CH:8]=2)[C:5]1=[O:11] |f:3.4|

Inputs

Step One
Name
(±)-ethyl (4-amino-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Quantity
2.4 g
Type
reactant
Smiles
NC1=C2C(C(NC2=CC=C1)=O)CC(=O)OCC
Name
Quantity
195 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
xylenes
Quantity
10 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was partially purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
N1C(C2CC(NC=3C=CC=C1C23)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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